6-Bromo-5-methoxy-2-benzofurancarboxylic acid
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Overview
Description
6-Bromo-5-methoxy-2-benzofurancarboxylic acid is a benzofuran derivative, a class of compounds known for their diverse biological activities. Benzofuran compounds are widely distributed in nature and have been found to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This particular compound, with its unique bromine and methoxy substituents, is of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-methoxy-2-benzofurancarboxylic acid typically involves the bromination of 5-methoxy-2-benzofurancarboxylic acid. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or chloroform .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-methoxy-2-benzofurancarboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, and the carboxylic acid group can be reduced to alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products
Substitution: Various substituted benzofuran derivatives.
Oxidation: Corresponding aldehydes or acids.
Reduction: Alcohols.
Coupling: Biaryl compounds.
Scientific Research Applications
6-Bromo-5-methoxy-2-benzofurancarboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-tumor and anti-viral properties.
Medicine: Investigated for its potential as a lead compound in drug development.
Industry: Utilized in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism of action of 6-Bromo-5-methoxy-2-benzofurancarboxylic acid is not well-documented. like other benzofuran derivatives, it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the precise mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methoxybenzoic acid: A benzoic acid derivative with similar substituents.
7-Methoxy-2-benzofurancarboxylic acid: Another benzofuran derivative with a methoxy group at a different position.
Uniqueness
6-Bromo-5-methoxy-2-benzofurancarboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and methoxy groups on the benzofuran ring can lead to distinct interactions with biological targets and different chemical behavior compared to other benzofuran derivatives .
Properties
CAS No. |
63272-67-3 |
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Molecular Formula |
C10H7BrO4 |
Molecular Weight |
271.06 g/mol |
IUPAC Name |
6-bromo-5-methoxy-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C10H7BrO4/c1-14-8-2-5-3-9(10(12)13)15-7(5)4-6(8)11/h2-4H,1H3,(H,12,13) |
InChI Key |
ZZMWRZVPUOJYEX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(O2)C(=O)O)Br |
Origin of Product |
United States |
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